molecular formula C11H15NO2 B232010 2-(2-Acetylamino-phenyl)-propan-2-ol

2-(2-Acetylamino-phenyl)-propan-2-ol

Cat. No. B232010
M. Wt: 193.24 g/mol
InChI Key: RBGRAXKFEIFYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Acetylamino-phenyl)-propan-2-ol, also known as ACP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers. In

Mechanism of Action

The mechanism of action of 2-(2-Acetylamino-phenyl)-propan-2-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and may also have therapeutic effects in other diseases.
Biochemical and Physiological Effects:
2-(2-Acetylamino-phenyl)-propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory and analgesic effects. Additionally, 2-(2-Acetylamino-phenyl)-propan-2-ol has been shown to have a variety of other effects, including on neurotransmitter systems and on the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Acetylamino-phenyl)-propan-2-ol in lab experiments is its potential as a therapeutic agent. Additionally, 2-(2-Acetylamino-phenyl)-propan-2-ol is relatively easy to synthesize and is readily available. However, there are also some limitations to using 2-(2-Acetylamino-phenyl)-propan-2-ol in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on 2-(2-Acetylamino-phenyl)-propan-2-ol. One area of interest is the development of more specific inhibitors of the enzymes targeted by 2-(2-Acetylamino-phenyl)-propan-2-ol. Additionally, there is interest in exploring the potential therapeutic uses of 2-(2-Acetylamino-phenyl)-propan-2-ol in other diseases beyond cancer. Finally, further research is needed to fully understand the mechanism of action of 2-(2-Acetylamino-phenyl)-propan-2-ol and its potential off-target effects.
Conclusion:
In conclusion, 2-(2-Acetylamino-phenyl)-propan-2-ol is a chemical compound that has been widely studied for its potential use in scientific research. It has a variety of potential applications, including as a potential treatment for cancer, as a tool for studying the mechanism of action of certain enzymes, and as a potential therapeutic agent for a variety of other diseases. While there are still some limitations to using 2-(2-Acetylamino-phenyl)-propan-2-ol in lab experiments, its potential as a therapeutic agent and its relatively easy synthesis make it an attractive compound for further research.

Synthesis Methods

The synthesis method of 2-(2-Acetylamino-phenyl)-propan-2-ol involves the reaction of 2-acetylaminoacetophenone with isopropylamine. The resulting compound is then reduced using sodium borohydride to produce 2-(2-Acetylamino-phenyl)-propan-2-ol. This method has been used successfully in several studies and is considered to be a reliable way of synthesizing 2-(2-Acetylamino-phenyl)-propan-2-ol.

Scientific Research Applications

2-(2-Acetylamino-phenyl)-propan-2-ol has been widely studied for its potential use in scientific research. It has been shown to have a variety of applications, including as a potential treatment for cancer, as a tool for studying the mechanism of action of certain enzymes, and as a potential therapeutic agent for a variety of other diseases.

properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[2-(2-hydroxypropan-2-yl)phenyl]acetamide

InChI

InChI=1S/C11H15NO2/c1-8(13)12-10-7-5-4-6-9(10)11(2,3)14/h4-7,14H,1-3H3,(H,12,13)

InChI Key

RBGRAXKFEIFYCE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1C(C)(C)O

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(C)(C)O

Origin of Product

United States

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